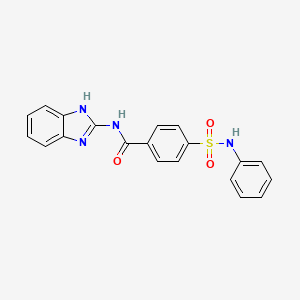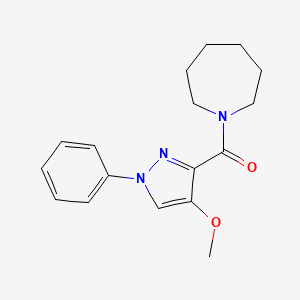
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone, also known as MPO, is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. MPO is a novel psychoactive substance that belongs to the class of designer drugs known as cathinones. It has been found to possess stimulant and entactogenic properties, making it a promising candidate for use in various fields of research.
作用機序
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone is believed to exert its effects through the inhibition of the reuptake of dopamine and serotonin, leading to an increase in their levels in the brain. This results in the stimulation of the central nervous system and the production of feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone has been found to produce a range of biochemical and physiological effects, including increased heart rate and blood pressure, dilation of the pupils, and increased body temperature. It has also been found to produce feelings of euphoria, increased sociability, and heightened sensory perception.
実験室実験の利点と制限
The advantages of using (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone in lab experiments include its ability to produce consistent and reliable results, its low toxicity, and its relative ease of synthesis. However, the limitations of using (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone in lab experiments include its potential for abuse and its lack of availability in certain parts of the world.
将来の方向性
There are several potential future directions for research involving (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone. These include studying its effects on the brain and its potential use in the treatment of neurological disorders, exploring its potential as a tool in behavioral pharmacology and drug discrimination studies, and investigating its potential for use in the development of new psychoactive substances. Additionally, further research is needed to better understand the long-term effects of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone use and to develop strategies for mitigating its potential for abuse.
合成法
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of 4-methylpiperidine with 3-phenylacetyl-2-cyanothiazole, followed by the addition of 2-methyl-2-oxazoline. The resulting product is then purified through various techniques to obtain the final compound.
科学的研究の応用
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone has been found to have potential applications in various fields of scientific research. It has been studied for its effects on the central nervous system, particularly its ability to increase dopamine and serotonin levels, which may have implications for the treatment of certain neurological disorders. (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone has also been studied for its potential use as a tool in behavioral pharmacology and drug discrimination studies.
特性
IUPAC Name |
(5-methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-8-10-19(11-9-12)17(20)15-13(2)21-16(18-15)14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBZAYKLBSGXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(OC(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7480843.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B7480865.png)



![Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7480900.png)
![ethyl (E)-2-cyano-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoate](/img/structure/B7480906.png)
![1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7480926.png)

![5-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B7480935.png)


